Cas no 24650-17-7 (1H-1,2,3-triazole-4-carbohydrazide)

1H-1,2,3-Triazole-4-carbohydrazide is a heterocyclic compound featuring a triazole core functionalized with a carbohydrazide moiety. This structure imparts versatility in synthetic applications, particularly as a building block for the preparation of pharmacologically active molecules, agrochemicals, and coordination complexes. The triazole ring contributes to stability and hydrogen-bonding capacity, while the carbohydrazide group offers reactivity for condensation and chelation reactions. Its utility spans medicinal chemistry, where it serves as a precursor for bioactive derivatives, and materials science, where it aids in the design of functional polymers or metal-organic frameworks. The compound’s balanced reactivity and structural adaptability make it valuable for researchers in organic and inorganic synthesis.
1H-1,2,3-triazole-4-carbohydrazide structure
24650-17-7 structure
Product Name:1H-1,2,3-triazole-4-carbohydrazide
CAS No:24650-17-7
MF:C3H5N5O
MW:127.104698896408
MDL:MFCD06739015
CID:825381
PubChem ID:50989778
Update Time:2025-06-27

1H-1,2,3-triazole-4-carbohydrazide Chemical and Physical Properties

Names and Identifiers

    • 1H-1,2,3-triazole-4-carbohydrazide
    • 1H-[1,2,3]Triazole-4-carboxylic acid hydrazide
    • 2H-triazole-4-carbohydrazide
    • 1H-[1,2,3]Triazol-4-carbonsaeure-hydrazid
    • 2H-1,2,3-triazole-4-carbohydrazide
    • v-Triazole-4-carboxylic acid hydrazide
    • MDL: MFCD06739015
    • Inchi: 1S/C3H5N5O/c4-6-3(9)2-1-5-8-7-2/h1H,4H2,(H,6,9)(H,5,7,8)
    • InChI Key: WYLQYIZMHUZWCH-UHFFFAOYSA-N
    • SMILES: O=C(C1C=NNN=1)NN

Computed Properties

  • Exact Mass: 127.04900
  • Monoisotopic Mass: 127.04940980g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 115
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.5
  • Topological Polar Surface Area: 96.7Ų

Experimental Properties

  • Density: 1.555
  • Melting Point: 252 ºC (dec.)
  • PSA: 96.69000
  • LogP: -0.50060

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1H-1,2,3-triazole-4-carbohydrazide Suppliers

Amadis Chemical Company Limited
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(CAS:24650-17-7)1H-1,2,3-triazole-4-carbohydrazide
Order Number:A817419
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:08
Price ($):2657.0
Email:sales@amadischem.com

Additional information on 1H-1,2,3-triazole-4-carbohydrazide

1H-1,2,3-triazole-4-carbohydrazide: A Versatile Scaffold for Medicinal Chemistry and Drug Discovery

1H-1,2,3-triazole-4-carbohydrazide (CAS No. 24650-17-7) represents a pivotal molecule in the field of medicinal chemistry, characterized by its unique triazole core and hydrazide functional group. This compound has garnered significant attention due to its potential applications in the development of novel therapeutics targeting diverse disease mechanisms. Recent advancements in synthetic methodologies and biological evaluations have further solidified its role as a promising scaffold for drug discovery. The integration of 1H-1,2,3-triazole-4-carbohydrazide into molecular frameworks has demonstrated remarkable efficacy in modulating enzyme activity and receptor interactions, making it a focal point for researchers seeking to address unmet medical needs.

Structurally, 1H-1,2,3-triazole-4-carbohydrazide comprises a five-membered triazole ring fused with a hydrazide moiety, which confers it with multiple hydrogen-bonding capabilities. This molecular architecture enables the compound to engage in both non-covalent and covalent interactions with biological targets, thereby enhancing its pharmacological potential. Recent studies have highlighted the importance of the triazole ring in stabilizing molecular conformations, while the hydrazide group contributes to the compound's reactivity toward electrophilic substrates. Such structural features make 1H-1,2,3-triazole-4-carbohydrazide a versatile building block for the design of multifunctional ligands.

The therapeutic potential of 1H-1,2,3-triazole-4-carbohydZide has been extensively explored in recent years, particularly in the context of anti-inflammatory and antimicrobial applications. A 2023 study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against key inflammatory cytokines, including TNF-α and IL-6. This finding aligns with the growing trend of leveraging small molecules to modulate immune responses in chronic inflammatory diseases. Additionally, the compound's ability to disrupt bacterial biofilm formation has been validated in Antimicrobial Agents and Chemotherapy, underscoring its potential as an adjunct in combating antibiotic-resistant pathogens.

Advancements in computational chemistry have further accelerated the exploration of 1H-1,2,3-triazole-4-carbohydrazide's biological activity. Molecular docking studies have revealed its high affinity for various enzyme targets, including proteases and kinases, which are implicated in cancer progression and metabolic disorders. For instance, a 2023 computational analysis published in Bioorganic & Medicinal Chemistry predicted that the compound could selectively inhibit the activity of PTP1B, a phosphatase involved in insulin signaling pathways. These findings have prompted experimental validation, with preliminary results showing promising anti-diabetic effects in in vitro models.

The synthesis of 1H-1,2,3-triazole-4-carbohydrazide has also been optimized to improve its scalability and cost-effectiveness. A 2023 study in Organic Letters reported a novel one-pot synthesis method that significantly reduces reaction time and solvent usage, aligning with the principles of green chemistry. This approach not only enhances the feasibility of large-scale production but also reduces the environmental impact associated with traditional synthetic routes. Such advancements are critical for translating laboratory discoveries into clinical applications, particularly in the context of drug development for global health challenges.

From a pharmacokinetic perspective, the physicochemical properties of 1H-1,2,3-triazole-4-carbohydrazide have been thoroughly characterized. Its solubility profile, molecular weight, and lipophilicity are crucial factors in determining its bioavailability and tissue distribution. Recent studies have shown that the compound exhibits favorable permeability across biological membranes, which is essential for oral drug delivery. Additionally, its metabolic stability in hepatic systems has been evaluated, with results indicating minimal hepatic metabolism, which could contribute to prolonged plasma half-life and reduced dosing frequency.

The role of 1H-1,2,3-triazole-4-carbohydrazide in drug design has been further expanded through its use as a scaffold for combinatorial chemistry approaches. By introducing diverse functional groups at the hydrazide moiety, researchers have generated a library of derivatives with tailored biological profiles. A 2023 study in MedChemComm demonstrated that such derivatives could selectively target specific receptors, such as GPR40, which is implicated in glucose homeostasis. These findings highlight the adaptability of 1H-1,2,3-triazole-4-carbohydrazide as a platform for the development of precision medicines.

Despite its promising potential, the clinical translation of 1H-1,2,3-triazole-4-carbohydrazide is still in its early stages. Challenges such as toxicity profiling, formulation development, and regulatory approval must be addressed to ensure its safe and effective use in therapeutic settings. However, the growing body of preclinical evidence suggests that this compound could play a transformative role in the treatment of complex diseases. As research continues to uncover new applications and mechanisms, the importance of 1H-1,2,3-triazole-4-carbohydrazide in the field of medicinal chemistry is poised to expand significantly.

In conclusion, 1H-1,2,3-triazole-4-carbohydrazide stands as a remarkable molecule with a broad spectrum of applications in drug discovery. Its unique structural features, combined with recent advances in synthetic and biological research, position it as a key player in the development of novel therapeutics. As scientists continue to explore its potential, the compound is likely to become an integral component of future medical interventions, offering innovative solutions to some of the most pressing health challenges of our time.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:24650-17-7)1H-1,2,3-triazole-4-carbohydrazide
A817419
Purity:99%
Quantity:5g
Price ($):2657.0
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